molecular formula C19H14Cl2N2OS B14722985 N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide CAS No. 6978-43-4

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide

Katalognummer: B14722985
CAS-Nummer: 6978-43-4
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: SPRSYBUCYILSRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide is a chemical compound with the molecular formula C₁₉H₁₄Cl₂N₂OS It is known for its unique structure, which includes a naphthalene ring and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide typically involves the reaction of 3,5-dichloroaniline with naphthalene-1-acetic acid in the presence of a thionating agent such as phosphorus pentasulfide (P₂S₅). The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH₄) in methanol (CH₃OH) under reflux conditions.

    Substitution: Ammonia (NH₃) in ethanol (C₂H₅OH) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(naphthalen-1-yl) phenazine-1-carboxamide

Uniqueness

N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of a naphthalene ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

6978-43-4

Molekularformel

C19H14Cl2N2OS

Molekulargewicht

389.3 g/mol

IUPAC-Name

N-[(3,5-dichlorophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H14Cl2N2OS/c20-14-9-15(21)11-16(10-14)22-19(25)23-18(24)8-13-6-3-5-12-4-1-2-7-17(12)13/h1-7,9-11H,8H2,(H2,22,23,24,25)

InChI-Schlüssel

SPRSYBUCYILSRA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=S)NC3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.